molecular formula C8H14O3 B13437855 5-Formylheptanoic Acid

5-Formylheptanoic Acid

Cat. No.: B13437855
M. Wt: 158.19 g/mol
InChI Key: XXNLROIGDJWSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylheptanoic Acid: is an organic compound with the molecular formula C8H14O3 . It is a carboxylic acid derivative characterized by the presence of a formyl group (-CHO) attached to the fifth carbon of a heptanoic acid chain. This compound is used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylheptanoic Acid can be synthesized through several methods, including:

    Oxidation of Heptanal: Heptanal can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

    Grignard Reaction: A Grignard reagent, such as heptanoyl magnesium bromide, can react with carbon dioxide (CO2) to form a carboxylate intermediate, which is then acidified to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Formylheptanoic Acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts

Major Products:

    Oxidation: 5-Carboxyheptanoic Acid.

    Reduction: 5-Hydroxyheptanoic Acid.

    Substitution: Various esters and amides depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Formylheptanoic Acid is used as an intermediate in the synthesis of complex organic molecules and polymers. It serves as a building block for the production of various chemical compounds.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions involving carboxylic acids and aldehydes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug synthesis and as a precursor for bioactive molecules.

Industry: this compound is used in the production of plasticizers, lubricants, and solvents. It is also employed in the manufacture of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 5-Formylheptanoic Acid involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The formyl group can interact with enzyme active sites, inhibiting their activity.

    Metabolic Pathways: The compound can be metabolized by enzymes to form other bioactive molecules, influencing metabolic pathways

Comparison with Similar Compounds

    Heptanoic Acid: A straight-chain carboxylic acid without the formyl group.

    5-Hydroxyheptanoic Acid: A derivative with a hydroxyl group instead of a formyl group.

    5-Carboxyheptanoic Acid: An oxidized form with an additional carboxylic acid group.

Uniqueness: 5-Formylheptanoic Acid is unique due to the presence of both a formyl group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-formylheptanoic acid

InChI

InChI=1S/C8H14O3/c1-2-7(6-9)4-3-5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

XXNLROIGDJWSHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.